molecular formula C25H22N4OS B2881995 3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 361478-03-7

3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2881995
CAS No.: 361478-03-7
M. Wt: 426.54
InChI Key: HFIHHZAWPCHJDQ-UHFFFAOYSA-N
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Description

“3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile” is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the amino, isopropylphenyl, methylbenzoyl, and carbonitrile groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenated precursors, amines, and organometallic catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitro derivatives, while reduction of the carbonitrile group could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. These properties would be explored through in vitro and in vivo studies.

Medicine

Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological macromolecules in unique ways, leading to novel therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It might also find applications in the production of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of “3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: Compounds with similar core structures, such as ticlopidine and clopidogrel, which are known for their antiplatelet activity.

    Benzoyl Derivatives: Compounds with benzoyl groups, which are common in various pharmaceuticals and agrochemicals.

Uniqueness

What sets “3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile” apart is its unique combination of functional groups, which could confer distinct chemical and biological properties. This uniqueness might make it a valuable compound for further research and development in multiple fields.

Properties

IUPAC Name

3,6-diamino-2-(4-methylbenzoyl)-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS/c1-13(2)15-8-10-16(11-9-15)19-18(12-26)24(28)29-25-20(19)21(27)23(31-25)22(30)17-6-4-14(3)5-7-17/h4-11,13H,27H2,1-3H3,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIHHZAWPCHJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C(=C3C4=CC=C(C=C4)C(C)C)C#N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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